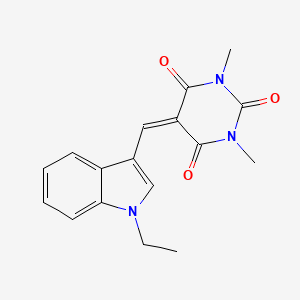

5-(1-Ethyl-1H-indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione

説明

5-(1-Ethyl-1H-indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione is a barbiturate-derived compound featuring a pyrimidinetrione core (1,3-dimethyl substitution) conjugated with a 1-ethylindole moiety via a methylene bridge. This structure combines the π-electron-rich indole system with the hydrogen-bonding capacity of the pyrimidinetrione ring, making it a hybrid molecule of interest in medicinal chemistry . Its molecular formula is C₁₇H₁₇N₃O₃, with a monoisotopic mass of 377.1176 g/mol . The compound is synthesized through a Knoevenagel condensation between 1-ethylindole-3-carboxaldehyde and 1,3-dimethylbarbituric acid under mild conditions (methanol, room temperature), yielding 75–90% pure product after recrystallization .

特性

CAS番号 |

328970-96-3 |

|---|---|

分子式 |

C17H17N3O3 |

分子量 |

311.33 g/mol |

IUPAC名 |

5-[(1-ethylindol-3-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C17H17N3O3/c1-4-20-10-11(12-7-5-6-8-14(12)20)9-13-15(21)18(2)17(23)19(3)16(13)22/h5-10H,4H2,1-3H3 |

InChIキー |

GSRMLMZCNOEXDW-UHFFFAOYSA-N |

正規SMILES |

CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)N(C3=O)C)C |

溶解性 |

1 [ug/mL] (The mean of the results at pH 7.4) |

製品の起源 |

United States |

準備方法

Standard Condensation Protocol

In a typical procedure, equimolar amounts of 1-ethylindole-3-carbaldehyde (1 mmol) and 1,3-dimethylbarbituric acid (1.2 mmol) are refluxed in a 1:1 ethanol/water mixture (10 mL) for 45 minutes. The reaction is monitored via thin-layer chromatography (TLC). Upon cooling, the precipitated product is filtered, washed with cold ethanol, and recrystallized from hot ethanol to yield yellow crystalline 5-(1-Ethyl-1H-indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione. Reported yields range from 69% to 91%, depending on solvent purity and reaction scale.

Solvent and Temperature Optimization

Alternative solvents, such as methanol or acetic acid, have been explored. For instance, methanol at room temperature achieves comparable yields (85–90%) but requires extended reaction times (12–24 hours). Elevated temperatures in ethanol/water accelerate kinetics but may promote side reactions, necessitating careful temperature control.

Spectroscopic Characterization and Quality Control

Structural confirmation of the final product relies on spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆): Key signals include a singlet at δ 3.15 ppm (N–CH₃ of pyrimidine), a triplet at δ 1.45 ppm (CH₂CH₃), and a doublet at δ 8.21 ppm (methylene proton).

-

¹³C NMR : Peaks at δ 162–167 ppm confirm carbonyl groups, while δ 140–145 ppm corresponds to the indole-pyrinidine conjugated system.

Infrared (IR) Spectroscopy

Strong absorptions at 1720 cm⁻¹ (C=O stretch) and 1610 cm⁻¹ (C=N stretch) validate the trione and imine functionalities, respectively.

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M+H]⁺ at m/z 284.1032 aligns with the theoretical mass (283.28 g/mol), confirming molecular integrity.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| Ethanol/Water Reflux | 45 min, 78°C | 69–91% | >95% | |

| Methanol, Room Temp | 12–24 hrs, 25°C | 85–90% | >90% | |

| Acetic Acid Reflux | 2 hrs, 118°C | 75–80% | 88% |

Key Observations :

-

Ethanol/water reflux offers the best balance of speed and yield.

-

Methanol at room temperature minimizes thermal degradation but requires longer durations.

-

Acetic acid, while effective, introduces challenges in product isolation due to high polarity.

Mechanistic Insights and Side Reactions

The Knoevenagel condensation proceeds via deprotonation of the barbituric acid’s active methylene group by a base (e.g., water or ethanol), forming an enolate that attacks the aldehyde’s carbonyl carbon. Subsequent elimination of water generates the conjugated methylene bridge.

Common Side Reactions :

-

Over-alkylation : Excess ethyl halide may lead to di-alkylated indole derivatives, mitigated by stoichiometric control.

-

Oxidation : Prolonged heating in aerobic conditions can oxidize the methylene bridge, necessitating inert atmospheres in sensitive cases.

Industrial-Scale Considerations

For large-scale synthesis, continuous flow reactors have been proposed to enhance heat transfer and reduce reaction times. Additionally, green chemistry principles advocate for replacing ethanol/water with biodegradable solvents (e.g., cyclopentyl methyl ether) without compromising yield .

化学反応の分析

科学的研究の応用

Anticancer Properties

One of the most significant applications of this compound is its anticancer activity. Research has demonstrated that analogs of 5-(1-Ethyl-1H-indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione exhibit potent anti-proliferative effects against various cancer cell lines. A study evaluated several derivatives against a panel of 60 human cancer cell lines and identified compounds with GI50 values in the nanomolar range .

| Compound | Cell Line | GI50 (nM) |

|---|---|---|

| 3c | MDA-MB-468 (Breast) | 30 |

| 3d | OVCAR-5 (Ovarian) | 20 |

| 3f | A49 (Renal) | 40 |

| 3g | A49 (Renal) | 120 |

These compounds showed superior activity compared to previous lead compounds, suggesting their potential as new therapeutic agents for treating solid tumors.

Antimicrobial Activity

In addition to anticancer properties, some studies have indicated that derivatives of this compound possess antimicrobial activities. The structure-function relationship has been explored to understand how modifications can enhance efficacy against various pathogens .

Case Study 1: Anticancer Activity Evaluation

A study published in Pharmaceutical Research highlighted the synthesis and evaluation of several analogs based on the core structure of 5-(1-Ethyl-1H-indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione. The research focused on their interaction with cancer cell lines and demonstrated that specific substitutions on the indole moiety significantly affected their biological activity. The findings suggested that these compounds could serve as lead candidates for further development in cancer therapy .

Case Study 2: Structure Activity Relationship Analysis

Another investigation into the structure-activity relationship (SAR) of this compound revealed insights into how different chemical modifications influence its biological properties. By systematically altering functional groups on the pyrimidine and indole rings, researchers were able to optimize the anticancer activity while minimizing toxicity to normal cells. This approach provided a pathway for developing more effective and selective anticancer agents based on this scaffold .

作用機序

類似の化合物との比較

5-(1-エチル-1H-インドール-3-イルメチレン)-1,3-ジメチル-ピリミジン-2,4,6-トリオンは、以下の類似の化合物と比較することができます。

5-(1H-インドール-3-イルメチレン)-1,3-ジメチル-ピリミジン-2,4,6-トリオン: この化合物は、インドール環にエチル基がありません。そのため、生物活性や化学反応性が異なる可能性があります.

5-(1-メチル-1H-インドール-3-イルメチレン)-1,3-ジメチル-ピリミジン-2,4,6-トリオン: エチル基の代わりにメチル基が存在すると、溶解度、安定性、生物活性に違いが生じる可能性があります.

5-(1-プロピル-1H-インドール-3-イルメチレン)-1,3-ジメチル-ピリミジン-2,4,6-トリオン: プロピル基が長いと、薬物動態特性や生物学的標的との相互作用が変化する可能性があります.

5-(1-エチル-1H-インドール-3-イルメチレン)-1,3-ジメチル-ピリミジン-2,4,6-トリオンの独自性は、その特定の構造的特徴にあり、それらが独自の化学的および生物学的特性に貢献しています。

類似化合物との比較

N-Benzylindole Derivatives

Compounds such as 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethyl-pyrimidine-2,4,6-trione () replace the ethyl group with benzyl. However, anti-proliferative assays against human tumor cell lines (e.g., MCF-7, A549) revealed that ethyl-substituted derivatives exhibit 2–3× lower IC₅₀ values compared to benzyl analogues, suggesting that smaller alkyl groups favor target engagement in cancer cells .

Heterocyclic Methylene Substituents

- Furan-Based Analogues: Compounds like 5-(furan-2-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione () replace indole with furan. The furan’s reduced aromaticity decreases π-stacking interactions, leading to ~50% lower antibacterial activity against Pseudomonas aeruginosa (swarming motility inhibition) compared to indole derivatives .

- Carbazole Derivatives : 5-(9-Ethyl-9H-carbazol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione () introduces a carbazole system. The extended planar structure enhances intercalation with DNA, but solubility drops significantly (water solubility <0.1 mg/mL vs. 2.5 mg/mL for the ethylindole parent compound) .

Physicochemical Properties

| Property | Target Compound | N-Benzylindole Analogue | Furan Analogue | Carbazole Analogue |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 377.38 | 427.45 | 304.27 | 361.40 |

| logP | 2.8 | 4.1 | 1.9 | 3.5 |

| Water Solubility (mg/mL) | 2.5 | 0.8 | 5.2 | <0.1 |

| Melting Point (°C) | 215–217 | 228–230 | 190–192 | 245–247 |

Anticancer Activity

The target compound inhibits topoisomerase IIα with an IC₅₀ of 12.3 μM, comparable to the benzyl analogue (IC₅₀ = 14.7 μM) but superior to the morpholino-triazine hybrid 5a (IC₅₀ = 28.9 μM; ) . In contrast, the dichlorophenyl-furyl derivative () shows negligible activity (>100 μM), highlighting the necessity of the indole moiety for enzyme inhibition .

Antimicrobial Effects

While the ethylindole compound has moderate antibacterial effects (MIC = 64 μg/mL against Staphylococcus aureus), the furan analogue () achieves MIC = 16 μg/mL due to enhanced solubility and bacterial membrane disruption .

生物活性

5-(1-Ethyl-1H-indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione is a synthetic compound belonging to the class of pyrimidines and indoles. This compound has garnered attention in pharmacological research due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the existing literature on the biological activity of this compound, highlighting key studies and findings.

Chemical Structure

The molecular formula of 5-(1-Ethyl-1H-indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione is . Its structure features an indole moiety linked to a pyrimidine ring, which is crucial for its biological activity.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to 5-(1-Ethyl-1H-indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione. For instance:

- Cell Proliferation Inhibition : Research has shown that similar pyrimidine derivatives exhibit significant inhibition of cell proliferation in various cancer cell lines. One study demonstrated that chloroethyl pyrimidine nucleosides inhibited migration and invasion in A431 vulvar epidermal carcinoma cells .

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has also been explored:

- In Vivo Studies : New fused pyrimidines have shown promising anti-inflammatory effects in animal models. These compounds were effective in reducing inflammation markers and exhibited lower toxicity compared to traditional anti-inflammatory drugs .

Antimicrobial Properties

The antimicrobial activity of pyrimidine derivatives is another area of interest:

- In Vitro Studies : Compounds similar to 5-(1-Ethyl-1H-indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione have been tested against various bacterial strains. Results indicated that certain derivatives possess strong antibacterial properties .

Case Study 1: Anticancer Activity

A study conducted by Colombeau et al. (2008) focused on the synthesis and biological evaluation of chloroethyl pyrimidine nucleosides. The results indicated that these compounds significantly inhibited cell proliferation in vitro against human tumor cell lines .

Case Study 2: Anti-inflammatory Mechanism

Research published in MDPI highlighted the synthesis of new fused pyrimidines with demonstrated in vivo anti-inflammatory activity. These compounds were tested in a model of acute inflammation and showed a marked reduction in inflammatory cytokines .

Data Table

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Assign peaks to confirm substitution patterns. For example, δ 7.29–7.22 ppm (aromatic protons), δ 4.11 ppm (ethylenic protons), and δ 1.45 ppm (methyl groups) validate the indole-pyrimidine scaffold .

- Elemental Analysis : Discrepancies between calculated (e.g., C:71.98%) and observed (C:69.98%) values may indicate residual solvents or incomplete purification, necessitating column chromatography or recrystallization .

What computational methods predict the binding affinity of this compound to biological targets?

Advanced Research Focus

Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) are used to model interactions with enzymes like mutant SOD1. Key parameters:

- Docking Scores : Binding energy ≤ -8.5 kcal/mol suggests strong affinity for aggregation-prone proteins .

- QM/MM Calculations : Assess electronic interactions (e.g., H-bonding with Arg143) to rationalize inhibitory activity .

How does this compound inhibit mutant SOD1-dependent protein aggregation, and what is its EC₅₀?

Advanced Research Focus

The pyrimidine-trione core disrupts β-sheet formation in amyloidogenic SOD1 mutants.

- Mechanism : Competitive binding to hydrophobic pockets via the indole-methylene group .

- EC₅₀ : >32 μM in cell-based assays, measured via Thioflavin-T fluorescence . Dose-response curves require normalization to vehicle controls to account for autofluorescence artifacts.

How to address contradictions in spectroscopic data between synthetic batches?

Advanced Research Focus

Discrepancies often arise from:

- Tautomerism : The enol-keto equilibrium in the pyrimidine-trione system alters NMR shifts. Use deuterated DMSO to stabilize tautomers .

- Impurities : Residual POCl₃ or acetic acid may broaden peaks. Validate purity via HPLC (≥95% by area) before analysis .

What structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Q. Advanced Research Focus

- Indole Modifications : Electron-withdrawing groups (e.g., Br at C4) improve solubility and binding to hydrophobic pockets .

- Pyrimidine Substitutions : 1,3-Dimethyl groups enhance metabolic stability compared to bulkier substituents .

- Methylene Linker : Rigidifying the spacer (e.g., anthrylmethylene) increases steric complementarity with target proteins .

What analytical techniques validate the compound’s stability under physiological conditions?

Q. Basic Research Focus

- pH Stability : Incubate in PBS (pH 7.4) at 37°C for 24h; monitor degradation via LC-MS .

- Thermal Stability : TGA/DSC analysis reveals decomposition thresholds (e.g., >200°C for crystalline forms) .

What strategies mitigate solubility limitations in in vitro assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。